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Compound of Interest

Compound Name:
4-(Tetrahydro-furan-2-ylmethoxy)-

phenylamine

Cat. No.: B1308983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical compound with potential applications in

pharmaceutical research and development. Its structure, featuring an aniline core linked to a

tetrahydrofuran moiety via a methoxy bridge, presents a unique scaffold for the design of novel

therapeutic agents. This technical guide aims to provide a comprehensive overview of the

available spectral data and a plausible synthetic route for this compound. However, a thorough

search of scientific literature and chemical databases reveals a significant lack of publicly

available experimental spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. While the

compound is listed by several chemical suppliers, detailed characterization data such as ¹H

NMR, ¹³C NMR, IR, and mass spectrometry are not provided.

In the absence of direct experimental data, this guide will present predicted spectral information

and a generalized synthetic protocol based on established chemical principles for analogous

structures. It is crucial to note that the following information should be considered theoretical

and requires experimental verification.

Predicted Spectral Data
Due to the absence of experimentally obtained spectra, the following tables summarize

predicted spectral data for 4-((tetrahydrofuran-2-yl)methoxy)aniline. These predictions are
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based on computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 6.7-6.8 d 2H Ar-H (ortho to -O)

~ 6.6-6.7 d 2H Ar-H (ortho to -NH₂)

~ 4.2-4.3 m 1H O-CH (in THF ring)

~ 3.8-4.0 m 2H O-CH₂ (exocyclic)

~ 3.7-3.9 m 2H O-CH₂ (in THF ring)

~ 3.5 br s 2H -NH₂

~ 1.8-2.1 m 4H
-CH₂-CH₂- (in THF

ring)

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may

vary.

Predicted ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

~ 152 Ar-C-O

~ 141 Ar-C-NH₂

~ 116 Ar-CH (ortho to -O)

~ 115 Ar-CH (ortho to -NH₂)

~ 77 O-CH (in THF ring)

~ 73 O-CH₂ (exocyclic)

~ 68 O-CH₂ (in THF ring)

~ 30 -CH₂- (in THF ring)

~ 25 -CH₂- (in THF ring)

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may

vary.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad N-H stretch (aniline)

3050-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (aliphatic)

1620-1580 Strong C=C stretch (aromatic)

1510-1480 Strong N-H bend (aniline)

1250-1200 Strong C-O-C stretch (aryl ether)

1100-1000 Strong C-O-C stretch (aliphatic ether)

Predicted Mass Spectrometry Data
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m/z Interpretation

193.24 [M]⁺ (Molecular Ion)

108 [H₂N-C₆H₄-O]⁺

85 [C₅H₉O]⁺ (tetrahydrofurfuryl fragment)

Proposed Synthetic Pathway and Experimental
Protocol
A plausible method for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline is the

Williamson ether synthesis, a well-established reaction for forming ethers. This would involve

the reaction of a p-aminophenoxide salt with a suitable tetrahydrofurfuryl halide or tosylate.

Signaling Pathway of the Proposed Synthesis

Reactants

Reaction Conditions

Product

p-Aminophenol

Base
(e.g., NaH, K₂CO₃)Deprotonation

Tetrahydrofurfuryl Halide
(e.g., Chloride or Bromide)

4-((tetrahydrofuran-2-yl)methoxy)aniline

Nucleophilic
Substitution (SN2)

Solvent
(e.g., DMF, Acetonitrile)

Click to download full resolution via product page

Caption: Proposed Williamson ether synthesis for 4-((tetrahydrofuran-2-yl)methoxy)aniline.

General Experimental Protocol
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Deprotonation of p-Aminophenol: To a solution of p-aminophenol in a suitable polar aprotic

solvent (e.g., DMF or acetonitrile), a strong base (e.g., sodium hydride or potassium

carbonate) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

The mixture is stirred until the evolution of gas ceases, indicating the formation of the p-

aminophenoxide salt.

Nucleophilic Substitution: Tetrahydrofurfuryl chloride or bromide is added dropwise to the

reaction mixture. The reaction is then allowed to warm to room temperature and may require

heating (e.g., 60-80 °C) for several hours to proceed to completion. The progress of the

reaction should be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature and quenched with water. The aqueous layer is extracted with an organic

solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is

then purified by column chromatography on silica gel to afford the desired 4-

((tetrahydrofuran-2-yl)methoxy)aniline.

Characterization: The purified product should be thoroughly characterized by spectroscopic

methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Experimental Workflow Diagram
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Caption: General experimental workflow for the synthesis and analysis of the target compound.
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Conclusion
While 4-((tetrahydrofuran-2-yl)methoxy)aniline is a commercially available compound, there is a

notable lack of published experimental spectral data. This guide has provided a theoretical

framework for its spectral properties and a plausible synthetic route. It is imperative that

researchers undertaking the synthesis and use of this compound perform thorough

experimental characterization to validate its structure and purity. The information presented

here serves as a valuable starting point for such investigations in the fields of medicinal

chemistry and drug discovery.

To cite this document: BenchChem. [Spectral Data of 4-((tetrahydrofuran-2-
yl)methoxy)aniline: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308983#spectral-data-of-4-tetrahydrofuran-2-yl-
methoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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